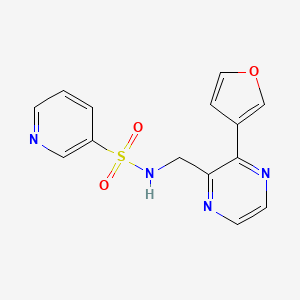![molecular formula C19H16N4O4S3 B2825934 N-(1,3-BENZOTHIAZOL-2-YL)-2-[2-(4-METHOXYBENZENESULFONAMIDO)-1,3-THIAZOL-4-YL]ACETAMIDE CAS No. 921996-19-2](/img/structure/B2825934.png)
N-(1,3-BENZOTHIAZOL-2-YL)-2-[2-(4-METHOXYBENZENESULFONAMIDO)-1,3-THIAZOL-4-YL]ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-BENZOTHIAZOL-2-YL)-2-[2-(4-METHOXYBENZENESULFONAMIDO)-1,3-THIAZOL-4-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives
Méthodes De Préparation
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-[2-(4-METHOXYBENZENESULFONAMIDO)-1,3-THIAZOL-4-YL]ACETAMIDE can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea . Another approach is the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
N-(1,3-BENZOTHIAZOL-2-YL)-2-[2-(4-METHOXYBENZENESULFONAMIDO)-1,3-THIAZOL-4-YL]ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an antimicrobial, antifungal, and anticancer agent . In biology, it is used to investigate enzyme inhibition and protein interactions. In the field of materials science, it is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs). Additionally, its unique chemical structure makes it a valuable tool for studying various chemical reactions and mechanisms.
Mécanisme D'action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-2-[2-(4-METHOXYBENZENESULFONAMIDO)-1,3-THIAZOL-4-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound’s ability to interact with multiple targets makes it a versatile tool for studying complex biological processes.
Comparaison Avec Des Composés Similaires
N-(1,3-BENZOTHIAZOL-2-YL)-2-[2-(4-METHOXYBENZENESULFONAMIDO)-1,3-THIAZOL-4-YL]ACETAMIDE can be compared with other benzothiazole derivatives, such as 1,3-benzothiazol-2(3H)-ones and 2-aminobenzothiazoles . While these compounds share a similar core structure, their substituents and functional groups can significantly impact their chemical properties and biological activities. For example, 1,3-benzothiazol-2(3H)-ones are known for their herbicidal and antimicrobial activities, while 2-aminobenzothiazoles are studied for their potential as anticancer agents. The unique combination of functional groups in this compound makes it a distinct and valuable compound for various research applications.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S3/c1-27-13-6-8-14(9-7-13)30(25,26)23-19-20-12(11-28-19)10-17(24)22-18-21-15-4-2-3-5-16(15)29-18/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZPMXDLYLEICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-3-yl)methyl]thiourea](/img/structure/B2825859.png)

![5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2825861.png)

![4-{[1-(2,2-dimethylcyclopropanecarbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine](/img/structure/B2825866.png)

![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2825872.png)
![Ethyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate](/img/structure/B2825873.png)

